molecular formula C7H5Cl2FN2 B2645595 2-Chloro-6-fluoro-1h-1,3-benzodiazole hydrochloride CAS No. 2172528-12-8

2-Chloro-6-fluoro-1h-1,3-benzodiazole hydrochloride

Cat. No.: B2645595
CAS No.: 2172528-12-8
M. Wt: 207.03
InChI Key: LHSNXQDDGUHWOX-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-1h-1,3-benzodiazole hydrochloride is a chemical compound with the molecular formula C7H4ClFN2·HCl It is a derivative of benzodiazole, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-fluoro-1h-1,3-benzodiazole hydrochloride typically involves the reaction of 2-chloro-6-fluoroaniline with a suitable diazotizing agent, followed by cyclization to form the benzodiazole ring. The reaction conditions often require acidic or basic environments, and the use of solvents such as ethanol or water. The final product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluoro-1h-1,3-benzodiazole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

    Cyclization Reactions: Catalysts like palladium on carbon (Pd/C) or copper(I) iodide (CuI) are often employed.

Major Products Formed

The major products formed from these reactions include various substituted benzodiazole derivatives, which can have different functional groups attached to the benzodiazole ring, enhancing their chemical and biological properties .

Scientific Research Applications

2-Chloro-6-fluoro-1h-1,3-benzodiazole hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluoro-1h-1,3-benzodiazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1h-1,3-benzodiazole hydrochloride
  • 6-Fluoro-1h-1,3-benzodiazole hydrochloride
  • 2-Chloro-6-methyl-1h-1,3-benzodiazole hydrochloride

Uniqueness

2-Chloro-6-fluoro-1h-1,3-benzodiazole hydrochloride is unique due to the presence of both chlorine and fluorine atoms on the benzodiazole ring. This combination of substituents can enhance the compound’s reactivity and biological activity compared to similar compounds with only one halogen substituent .

Properties

IUPAC Name

2-chloro-6-fluoro-1H-benzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2.ClH/c8-7-10-5-2-1-4(9)3-6(5)11-7;/h1-3H,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSNXQDDGUHWOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=N2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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